molecular formula C6H13ClO2S B12093888 2-Methylpentane-3-sulfonyl chloride

2-Methylpentane-3-sulfonyl chloride

Cat. No.: B12093888
M. Wt: 184.69 g/mol
InChI Key: RSRIDXKOQSSNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpentane-3-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Preparation Methods

2-Methylpentane-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpentane-3-sulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the sulfonic acid is heated with thionyl chloride to produce the sulfonyl chloride derivative . Another method involves the use of phosphorus pentachloride as a chlorinating agent .

Chemical Reactions Analysis

2-Methylpentane-3-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylpentane-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpentane-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows it to modify biomolecules and other organic compounds, leading to changes in their chemical and physical properties .

Comparison with Similar Compounds

2-Methylpentane-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride group, they differ in their alkyl or aryl substituents. The presence of the 2-methylpentane group in this compound makes it unique and influences its reactivity and applications .

Similar compounds include:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Ethanesulfonyl chloride

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl or aryl groups .

Properties

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

2-methylpentane-3-sulfonyl chloride

InChI

InChI=1S/C6H13ClO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3

InChI Key

RSRIDXKOQSSNAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.